4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone
Description
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted propiophenone derivative. Its structure features a chloro group at the 4' position, a fluoro group at the 2' position of the benzene ring, and a 4-methoxyphenyl substituent attached to the propanone backbone.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZFISHIKPZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644290 | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-19-7 | |
| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The most common and effective synthetic approach to prepare this compound is via Friedel-Crafts acylation , a classical method for synthesizing aromatic ketones.
- Starting Materials:
- 4-chloro-2-fluoroacetophenone (acyl donor)
- 4-methoxybenzene derivative (aromatic substrate) or corresponding acyl chloride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Solvent: Anhydrous conditions, often using solvents like dichloromethane or carbon disulfide to avoid hydrolysis
- Reaction Conditions:
- Temperature carefully controlled (typically 0–50 °C) to optimize yield and minimize side reactions
- Anhydrous environment to prevent acyl chloride hydrolysis
- Mechanism: Electrophilic aromatic substitution where the acyl chloride forms an acylium ion intermediate catalyzed by AlCl3, which then attacks the aromatic ring to form the ketone.
This method yields the target propiophenone with the desired substitution pattern on the aromatic rings.
Multi-Step Organic Synthesis via Aldol Condensation
An alternative synthetic route involves:
- Step 1: Aldol condensation between 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid or its derivatives in the presence of a base (e.g., sodium hydroxide) and a catalyst such as piperidine.
- Step 2: Dehydration of the aldol product to form an α,β-unsaturated ketone intermediate.
- Step 3: Hydrogenation or further reduction to saturate the double bond, yielding the propiophenone structure.
This method is less direct but useful when specific substitution patterns or stereochemistry are required.
Industrial Scale Production
- Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to enhance reaction control, safety, and yield.
- Automated Systems: Automated reagent addition and temperature control improve reproducibility.
- Purification: Recrystallization and chromatographic techniques (e.g., silica gel column chromatography) are used to achieve high purity.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, essential for acylation |
| Solvent | Anhydrous dichloromethane or carbon disulfide | Prevents hydrolysis of acyl chloride |
| Temperature | 0–50 °C | Lower temperatures favor selectivity |
| Reaction Time | 2–6 hours | Monitored to avoid overreaction |
| Molar Ratios | Acyl chloride : aromatic compound = 1:1 to 1.2:1 | Slight excess of acyl chloride may improve yield |
| Workup | Quenching with ice-water, acid-base extraction | Removes catalyst and by-products |
| Purification | Recrystallization or chromatography | Ensures high purity for further applications |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-chloro-2-fluoroacetophenone + 4-methoxybenzene or acyl chloride | AlCl3, anhydrous solvent, 0–50 °C | Direct, high yield, well-established | Requires strict anhydrous conditions |
| Aldol Condensation + Reduction | 4-chlorobenzaldehyde + 4-methoxyphenylacetic acid | Base (NaOH), piperidine catalyst, dehydration, hydrogenation | Useful for stereochemical control | Multi-step, longer synthesis time |
| Industrial Continuous Flow | Same as Friedel-Crafts | Automated, controlled flow reactors | Scalable, reproducible, efficient | Requires specialized equipment |
Research Findings and Notes
- The presence of both chloro and fluoro substituents on the aromatic ring significantly influences the electronic properties and reactivity of the compound, enhancing its electrophilicity and potential biological activity.
- The methoxy group at the 4-position on the phenyl ring affects solubility and may improve binding affinity in medicinal chemistry applications.
- Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice is critical to maximize yield and purity.
- Industrial synthesis benefits from continuous flow technology, which allows better heat and mass transfer, leading to improved safety and scalability.
This detailed analysis consolidates the preparation methods of 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone, emphasizing the Friedel-Crafts acylation as the primary synthetic route, supported by alternative methods and industrial considerations. The data tables and reaction conditions provide a comprehensive guide for researchers and industrial chemists aiming to synthesize this compound with high efficiency and purity.
Scientific Research Applications
4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2’-fluoro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy) can influence its reactivity and binding affinity. These substituents can modulate the compound’s electronic properties, affecting its interaction with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone and related compounds, followed by detailed analysis.
Substituent Position and Electronic Effects
- Halogen vs. Conversely, chloro and fluoro substituents at the 4' and 2' positions increase electrophilicity, which may influence reactivity in cross-coupling or nucleophilic substitution reactions.
Physicochemical Properties
- Boiling Point and Density: The 2'-chloro-4'-fluoro-3-(3-methoxyphenyl) analog (CAS 898775-04-7) has a predicted boiling point of 404.9°C and density of 1.228 g/cm³ , suggesting higher thermal stability compared to non-methoxy derivatives.
- Molecular Weight Trends: The target compound’s higher molecular weight (294.73 vs. 246.25 for 4'-Fluoro-3-(3-fluorophenyl)propiophenone) correlates with increased substituent complexity, which may impact pharmacokinetic properties like membrane permeability.
Biological Activity
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone is an aryl ketone with significant potential in various biological applications. Its structure, characterized by a chloro and fluoro substituent along with a methoxy group, suggests interesting electrophilic properties that may influence its biological activity. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF O2, with a molecular weight of approximately 300.74 g/mol. The presence of the methoxy group at the para position enhances the compound's electrophilicity, which is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Similar aryl ketones have been studied for their efficacy against bacterial and fungal strains.
- Cytotoxic Effects : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Psychoactive Properties : Compounds in this class may influence central nervous system activity.
Antimicrobial Activity
The antimicrobial activity of this compound has been explored in various studies. For instance, compounds structurally related to it have demonstrated effectiveness against Candida albicans, a common fungal pathogen.
Table 1: Antimicrobial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 8-Methoxy-3-methyl-4-oxo-chromene | 7.8 μg/mL | Candida albicans |
| Aldehyde derivative | 62.5 μg/mL | Candida albicans |
Cytotoxic Effects
A study focusing on related compounds indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways.
Case Study: Cytotoxicity Assessment
In a recent study, a derivative of the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results showed:
- IC50 Values : The compound had an IC50 value of approximately 25 µM against HeLa cells, indicating moderate cytotoxicity.
- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased Annexin V staining.
The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : By modifying active sites on enzymes.
- DNA Interaction : Potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
Q & A
Q. How can researchers optimize the synthesis of 4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone while ensuring safety?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for aryl group introduction. Key steps include:
- Using anhydrous AlCl₃ or FeCl₃ as catalysts under inert atmospheres to minimize hydrolysis .
- Monitoring reaction progress via TLC or HPLC to avoid over-halogenation.
- Implementing safety protocols: use fume hoods, wear nitrile gloves, and store waste separately for professional disposal due to halogenated byproducts .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, chloro/fluoro on the benzophenone ring) .
- IR Spectroscopy : Compare peaks (e.g., C=O stretch ~1680 cm⁻¹, O–CH₃ ~1250 cm⁻¹) with analogs like 4'-chloro-2-hydroxy-4-methoxybenzophenone .
- Mass Spectrometry : High-resolution MS to validate molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should researchers handle stability issues during storage?
- Methodological Answer :
- Store in amber vials at –20°C under argon to prevent photodegradation and moisture absorption .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dehalogenation or methoxy demethylation) .
Q. What is the role of substituents (chloro, fluoro, methoxy) in modulating reactivity?
- Methodological Answer :
- Methoxy (C4) : Acts as an electron-donating group, directing electrophilic substitution to the para position .
- Chloro/Fluoro (C2', C4') : Electron-withdrawing effects enhance electrophilic aromatic substitution resistance but increase susceptibility to nucleophilic attack .
Q. How can conflicting solubility data in literature be resolved?
- Methodological Answer :
- Use Hansen solubility parameters (HSPs) to test solvents (e.g., DMSO, THF, chloroform).
- Replicate studies under controlled humidity/temperature, as hygroscopicity may cause discrepancies .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivative synthesis?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .
- Validate predictions by synthesizing derivatives (e.g., nitro or amino analogs) and comparing yields .
Q. What strategies mitigate competing reactions in multi-halogenated systems?
- Methodological Answer :
- Use protecting groups (e.g., silyl ethers for methoxy) during halogenation .
- Employ low-temperature (–78°C) lithiation to control meta/para selectivity in fluorination .
Q. How does fluorination impact photophysical properties compared to chloro analogs?
- Methodological Answer :
- Compare UV-Vis spectra of 4'-chloro vs. 4'-fluoro derivatives; fluorine’s electronegativity red-shifts absorption due to reduced π→π* gap .
- Conduct time-resolved fluorescence to assess excited-state lifetimes influenced by heavy atom effects .
Q. Can green chemistry principles be applied to its synthesis?
- Methodological Answer :
Q. How to address contradictions in reported biological activity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
